7,8-dimethyl-4-oxo-N-[2-phenyl-2-(piperidin-1-yl)ethyl]-4H-chromene-2-carboxamide
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Overview
Description
7,8-dimethyl-4-oxo-N-[2-phenyl-2-(piperidin-1-yl)ethyl]-4H-chromene-2-carboxamide is a synthetic organic compound belonging to the chromene family Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-dimethyl-4-oxo-N-[2-phenyl-2-(piperidin-1-yl)ethyl]-4H-chromene-2-carboxamide typically involves multiple steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a coumarin derivative. This step often requires acidic or basic conditions to facilitate the cyclization.
Introduction of the Piperidine Moiety: The piperidine ring is introduced through a nucleophilic substitution reaction. This step may involve the use of a piperidine derivative and a suitable leaving group on the chromene core.
Final Coupling: The final step involves coupling the phenyl and piperidine moieties to the chromene core. This can be achieved through a variety of coupling reactions, such as amide bond formation using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl group in the chromene core, potentially converting it to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions where leaving groups are present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted chromene derivatives depending on the nucleophile used.
Scientific Research Applications
7,8-dimethyl-4-oxo-N-[2-phenyl-2-(piperidin-1-yl)ethyl]-4H-chromene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Biological Research: It is used as a probe to study various biological pathways and interactions, particularly those involving chromene derivatives.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
Industrial Applications: It may be used in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 7,8-dimethyl-4-oxo-N-[2-phenyl-2-(piperidin-1-yl)ethyl]-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in key biological processes.
Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar core structure and exhibit comparable biological activities.
Coumarin Derivatives: Coumarins are structurally related and have diverse pharmacological properties.
Imidazole Derivatives: Imidazoles are another class of heterocycles with significant biological activities.
Uniqueness
7,8-dimethyl-4-oxo-N-[2-phenyl-2-(piperidin-1-yl)ethyl]-4H-chromene-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chromene core with a piperidine moiety and a phenyl group makes it a versatile compound for various applications.
Properties
Molecular Formula |
C25H28N2O3 |
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Molecular Weight |
404.5 g/mol |
IUPAC Name |
7,8-dimethyl-4-oxo-N-(2-phenyl-2-piperidin-1-ylethyl)chromene-2-carboxamide |
InChI |
InChI=1S/C25H28N2O3/c1-17-11-12-20-22(28)15-23(30-24(20)18(17)2)25(29)26-16-21(19-9-5-3-6-10-19)27-13-7-4-8-14-27/h3,5-6,9-12,15,21H,4,7-8,13-14,16H2,1-2H3,(H,26,29) |
InChI Key |
HWNXYZMZEKBSOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=O)C=C(O2)C(=O)NCC(C3=CC=CC=C3)N4CCCCC4)C |
Origin of Product |
United States |
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